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molecular formula C2H6O B080662 1,1,1-d3-Dimethyl ether CAS No. 13725-27-4

1,1,1-d3-Dimethyl ether

Cat. No. B080662
M. Wt: 49.09 g/mol
InChI Key: LCGLNKUTAGEVQW-FIBGUPNXSA-N
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Patent
US05212198

Procedure details

Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate (493 mg) was added to 25 ml of acetone containing 276 mg of anhydrous potassium carbonate and 282 mg of methyl iodide. The mixture was refluxed for about 24 hours and water was added and the mixture was then extracted with ethyl acetate. The extract was dried, the solvent removed under vacuum, and the residual oil was chromatographed over silica gel with a 40/60 mixture of ethyl acetate/hexane to provide pure methyl ether, methyl 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate.
Name
Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:31]=[CH:30][C:7]([O:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]3[CH2:17][CH2:18][CH:19]([C:21]([O:23][CH3:24])=[O:22])[O:20][C:15]=3[C:14]=2[CH2:27][CH2:28][CH3:29])=[C:6]([CH2:32][CH2:33][CH3:34])[C:5]=1[OH:35])(=[O:3])[CH3:2].[CH3:36]C(C)=O.C(=O)([O-])[O-].[K+].[K+].CI>O>[CH3:7][O:8][CH3:9].[C:1]([C:4]1[CH:31]=[CH:30][C:7]([O:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]3[CH2:17][CH2:18][CH:19]([C:21]([O:23][CH3:24])=[O:22])[O:20][C:15]=3[C:14]=2[CH2:27][CH2:28][CH3:29])=[C:6]([CH2:32][CH2:33][CH3:34])[C:5]=1[O:35][CH3:36])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate
Quantity
493 mg
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(CCC(O3)C(=O)OC)C=C2)CCC)C=C1)CCC)O
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
282 mg
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for about 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed over silica gel with a 40/60 mixture of ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
COC
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(CCC(O3)C(=O)OC)C=C2)CCC)C=C1)CCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05212198

Procedure details

Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate (493 mg) was added to 25 ml of acetone containing 276 mg of anhydrous potassium carbonate and 282 mg of methyl iodide. The mixture was refluxed for about 24 hours and water was added and the mixture was then extracted with ethyl acetate. The extract was dried, the solvent removed under vacuum, and the residual oil was chromatographed over silica gel with a 40/60 mixture of ethyl acetate/hexane to provide pure methyl ether, methyl 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate.
Name
Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:31]=[CH:30][C:7]([O:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]3[CH2:17][CH2:18][CH:19]([C:21]([O:23][CH3:24])=[O:22])[O:20][C:15]=3[C:14]=2[CH2:27][CH2:28][CH3:29])=[C:6]([CH2:32][CH2:33][CH3:34])[C:5]=1[OH:35])(=[O:3])[CH3:2].[CH3:36]C(C)=O.C(=O)([O-])[O-].[K+].[K+].CI>O>[CH3:7][O:8][CH3:9].[C:1]([C:4]1[CH:31]=[CH:30][C:7]([O:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]3[CH2:17][CH2:18][CH:19]([C:21]([O:23][CH3:24])=[O:22])[O:20][C:15]=3[C:14]=2[CH2:27][CH2:28][CH3:29])=[C:6]([CH2:32][CH2:33][CH3:34])[C:5]=1[O:35][CH3:36])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate
Quantity
493 mg
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(CCC(O3)C(=O)OC)C=C2)CCC)C=C1)CCC)O
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
282 mg
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for about 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed over silica gel with a 40/60 mixture of ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
COC
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(CCC(O3)C(=O)OC)C=C2)CCC)C=C1)CCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05212198

Procedure details

Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate (493 mg) was added to 25 ml of acetone containing 276 mg of anhydrous potassium carbonate and 282 mg of methyl iodide. The mixture was refluxed for about 24 hours and water was added and the mixture was then extracted with ethyl acetate. The extract was dried, the solvent removed under vacuum, and the residual oil was chromatographed over silica gel with a 40/60 mixture of ethyl acetate/hexane to provide pure methyl ether, methyl 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate.
Name
Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:31]=[CH:30][C:7]([O:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]3[CH2:17][CH2:18][CH:19]([C:21]([O:23][CH3:24])=[O:22])[O:20][C:15]=3[C:14]=2[CH2:27][CH2:28][CH3:29])=[C:6]([CH2:32][CH2:33][CH3:34])[C:5]=1[OH:35])(=[O:3])[CH3:2].[CH3:36]C(C)=O.C(=O)([O-])[O-].[K+].[K+].CI>O>[CH3:7][O:8][CH3:9].[C:1]([C:4]1[CH:31]=[CH:30][C:7]([O:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]3[CH2:17][CH2:18][CH:19]([C:21]([O:23][CH3:24])=[O:22])[O:20][C:15]=3[C:14]=2[CH2:27][CH2:28][CH3:29])=[C:6]([CH2:32][CH2:33][CH3:34])[C:5]=1[O:35][CH3:36])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate
Quantity
493 mg
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(CCC(O3)C(=O)OC)C=C2)CCC)C=C1)CCC)O
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
282 mg
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for about 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed over silica gel with a 40/60 mixture of ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
COC
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(CCC(O3)C(=O)OC)C=C2)CCC)C=C1)CCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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